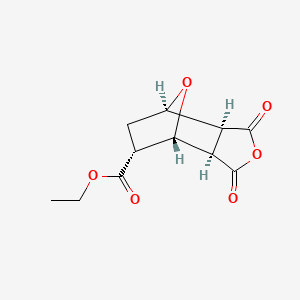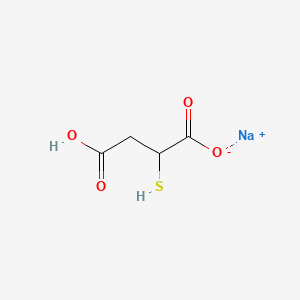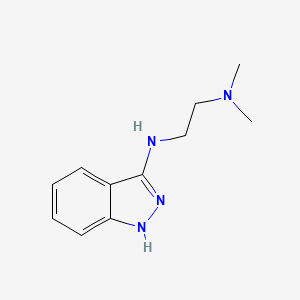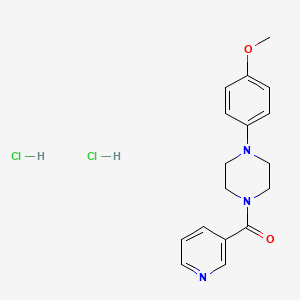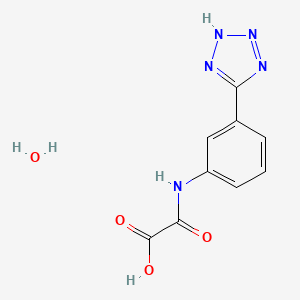
Acitazanolast hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acitazanolast hydrate is a small molecule drug primarily recognized for its anti-allergic and anti-inflammatory properties. It is known to inhibit the release of histamine and leukotrienes, making it effective in treating conditions such as seasonal allergic conjunctivitis . The compound has the molecular formula C9H7N5O3 and a molecular weight of 233.1836 .
Méthodes De Préparation
The synthesis of Acitazanolast hydrate involves several steps. One documented method starts with the nitration of benzonitrile to produce m-nitrobenzonitrile, which is then reduced using iron powder to yield m-aminobenzonitrile. This intermediate is then reacted with oxalyl chloride in dimethoxyethane to produce the final product . Industrial production methods are likely to follow similar synthetic routes but optimized for large-scale production.
Analyse Des Réactions Chimiques
Acitazanolast hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed pathways are not extensively documented.
Reduction: Reduction reactions can be performed on the nitro group during its synthesis.
Substitution: The compound can undergo substitution reactions, particularly involving its aromatic ring.
Common reagents used in these reactions include iron powder for reduction and oxalyl chloride for acylation . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Acitazanolast hydrate has a wide range of scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a precursor for other compounds.
Biology: The compound is used to study cellular processes involving histamine and leukotriene release.
Medicine: It is primarily used in the treatment of seasonal allergic conjunctivitis and other allergic conditions
Industry: The compound’s anti-inflammatory properties make it a candidate for various industrial applications, including the development of new pharmaceuticals.
Mécanisme D'action
Acitazanolast hydrate exerts its effects by modulating intracellular calcium levels. Mast cell activation and degranulation are calcium-dependent processes, and the compound interferes with calcium influx into the cells. This inhibition prevents the activation of enzymes necessary for degranulation, thereby reducing the release of histamine and leukotrienes .
Comparaison Avec Des Composés Similaires
Acitazanolast hydrate is unique in its dual inhibition of histamine and leukotriene release. Similar compounds include:
Ketotifen: Another mast cell stabilizer that inhibits histamine release.
Olopatadine: An antihistamine that also stabilizes mast cells.
Azelastine: A dual-action antihistamine and mast cell stabilizer.
Compared to these compounds, this compound’s dual inhibition mechanism provides a broader spectrum of anti-allergic effects .
Propriétés
Numéro CAS |
1184521-48-9 |
|---|---|
Formule moléculaire |
C9H9N5O4 |
Poids moléculaire |
251.20 g/mol |
Nom IUPAC |
2-oxo-2-[3-(2H-tetrazol-5-yl)anilino]acetic acid;hydrate |
InChI |
InChI=1S/C9H7N5O3.H2O/c15-8(9(16)17)10-6-3-1-2-5(4-6)7-11-13-14-12-7;/h1-4H,(H,10,15)(H,16,17)(H,11,12,13,14);1H2 |
Clé InChI |
LEZMUVNSMYOTNL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NC(=O)C(=O)O)C2=NNN=N2.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


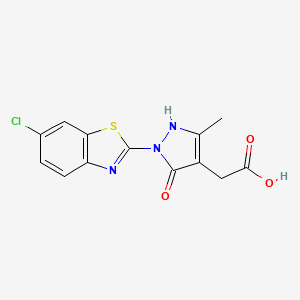

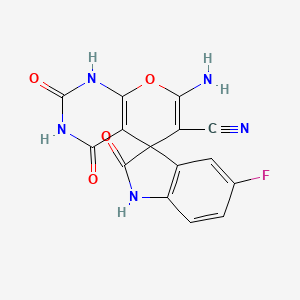

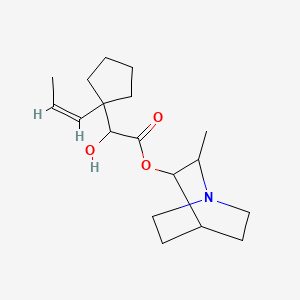
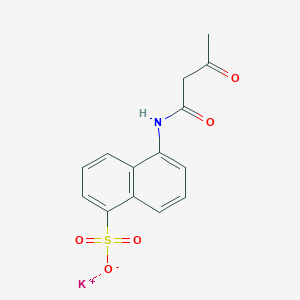
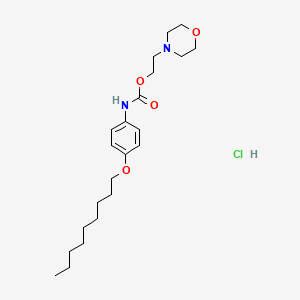
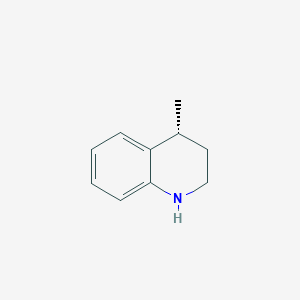
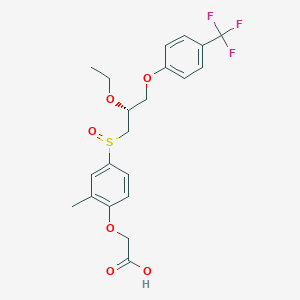
![9-[2-(diethylamino)ethyl]-2,3-dimethyl-1,9-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-10-one;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12723000.png)
